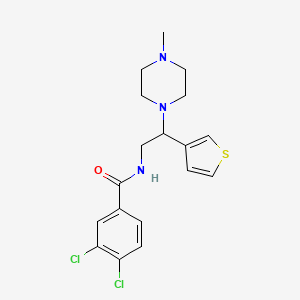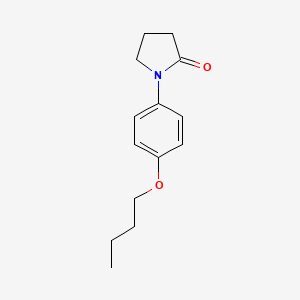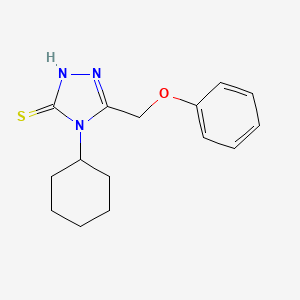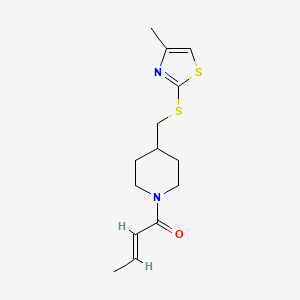
Tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzimidazole and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It also activates the Nrf2-Keap1 signaling pathway, which plays a crucial role in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. It also has a protective effect on the liver and kidney, making it a potential candidate for the treatment of liver and kidney diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate is its potent antioxidant and anti-inflammatory activities. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in some lab experiments.
List of
Zukünftige Richtungen
1. Investigation of the potential use of tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate in the treatment of cancer.
2. Study of the effects of this compound on the Nrf2-Keap1 signaling pathway.
3. Investigation of the potential use of this compound in the treatment of liver and kidney diseases.
4. Study of the effects of this compound on the immune system.
5. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases.
6. Study of the effects of this compound on the cardiovascular system.
7. Investigation of the potential use of this compound in the treatment of diabetes.
8. Study of the pharmacokinetics and pharmacodynamics of this compound.
9. Investigation of the potential use of this compound as a food additive or nutraceutical.
10. Study of the effects of this compound on the skin and its potential use in cosmetic formulations.
Synthesemethoden
The synthesis of tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate involves the reaction of 2-amino-3-methylbenzoic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction leads to the formation of tert-butyl 6-amino-3-methylbenzoic acid tert-butyl ester, which is then condensed with o-phenylenediamine to form this compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
tert-butyl 6-amino-3-methylbenzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)9-5-8(14)6-10-11(9)16(4)7-15-10/h5-7H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYZOEQMHHJNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C(=CC(=C1)N)N=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![2-Amino-4-(4-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2687211.png)
![7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2687212.png)

![N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2687217.png)
![2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2687220.png)
![5-[4-(4-fluorophenyl)piperazino]-1-methyl-1H-1,2,4-triazol-3-amine](/img/structure/B2687221.png)
![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2687222.png)
![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2687225.png)




![2-(Methylthio)-7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2687230.png)